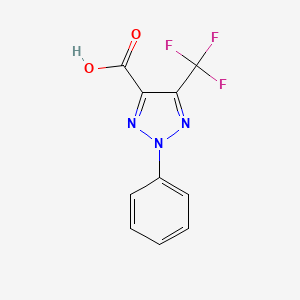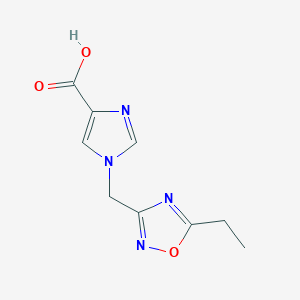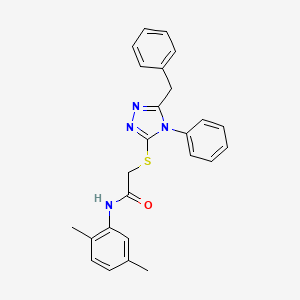
5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H8BrIN2. It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 5th and 3rd positions, respectively, and methyl groups at the 4th and 6th positions. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4,6-dimethylpyridin-2-amine. The reaction conditions often include the use of brominating and iodinating agents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Coupling: Palladium catalysts, arylboronic acids, stannanes.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with arylboronic acids can yield biaryl compounds, while substitution with organolithium reagents can introduce various alkyl or aryl groups.
科学研究应用
5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing pathways involved in cell signaling and metabolism .
相似化合物的比较
Similar Compounds
5-Bromo-2-iodopyridine: Similar structure but lacks the methyl groups at the 4th and 6th positions.
3-Bromo-5,6-dimethylpyridin-2-amine: Similar but with bromine at the 3rd position and no iodine.
4,6-Dimethyl-2-aminopyridine: Lacks both bromine and iodine atoms.
Uniqueness
5-Bromo-3-iodo-4,6-dimethylpyridin-2-amine is unique due to the combination of bromine and iodine atoms along with methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C7H8BrIN2 |
|---|---|
分子量 |
326.96 g/mol |
IUPAC 名称 |
5-bromo-3-iodo-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H8BrIN2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11) |
InChI 键 |
BMGKRTKZKJAFHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=C1I)N)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)
![2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)
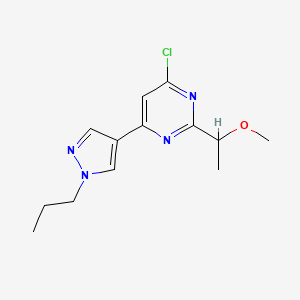

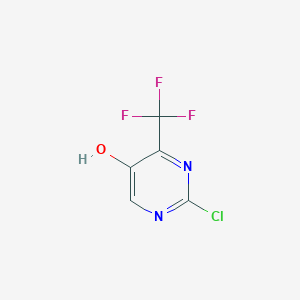
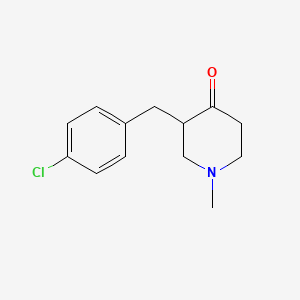
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)
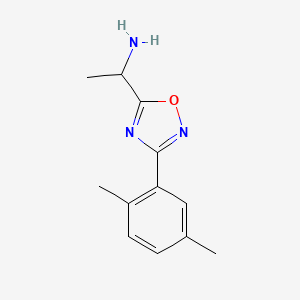

![3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11782471.png)

